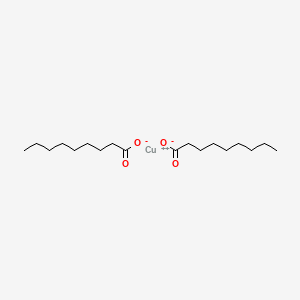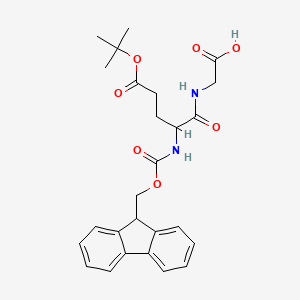![molecular formula C23H22ClF3O2 B13831457 methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)
methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It was first registered for use by the United States Environmental Protection Agency in 1985 . Bifenthrin is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes . It is a white, waxy solid with a faint sweet smell and is poorly soluble in water .
Preparation Methods
Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . This method is advantageous due to its simplicity, high product purity, and suitability for industrial production .
Chemical Reactions Analysis
Bifenthrin undergoes several types of chemical reactions, including hydrolysis and oxidation. In the environment, bifenthrin is metabolized via hydrolysis, oxidation, and subsequent glucuronide conjugation . The major products formed from these reactions include various hydrolysis and oxidation derivatives . Bifenthrin is stable under normal conditions and does not rapidly react with air or water .
Scientific Research Applications
Bifenthrin has a wide range of scientific research applications:
Agriculture: It is used to protect crops from insect damage and is applied to more than 14 million acres in the United States.
Public Health: Bifenthrin is used in mosquito nets and indoor walls to control malaria and filaria vector mosquitoes
Residential Pest Control: It is used in homes to control pests like ants, termites, and fleas.
Environmental Studies: Research on bifenthrin’s environmental impact, including its persistence in soil and effects on non-target species, is ongoing.
Mechanism of Action
Bifenthrin exerts its effects by interfering with the nervous system of insects. It is a Type I pyrethroid that affects the central and peripheral nervous system by interfering with sodium channel gating . Bifenthrin delays the closure of sodium channels, causing nervous system hyperexcitation and, in some cases, nerve block in the target pest . This leads to paralysis and eventual death of the insect .
Comparison with Similar Compounds
Bifenthrin belongs to the pyrethroid family, which includes other compounds like lambda-cyhalothrin, esfenvalerate, and permethrin . Compared to these compounds, bifenthrin has a longer residual effect and is more persistent in the environment . It is particularly effective against termites, ants, and a variety of lawn pests . like other pyrethroids, bifenthrin is highly toxic to aquatic organisms and requires careful handling to minimize environmental impact .
Conclusion
Bifenthrin is a versatile and effective insecticide with a wide range of applications in agriculture, public health, and residential pest control. Its unique chemical properties and mechanism of action make it a valuable tool in pest management, although its environmental impact necessitates careful use and ongoing research.
Properties
Molecular Formula |
C23H22ClF3O2 |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(15-9-6-5-7-10-15)11-8-12-17(14)22(20(28)29-4)18(21(22,2)3)13-19(24)23(25,26)27/h5-13,18H,1-4H3/b19-13-/t18-,22-/m1/s1 |
InChI Key |
SUOWXSKRLGPZBV-GEYPENSJSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1[C@@]2([C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)C(=O)OC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1C2(C(C2(C)C)C=C(C(F)(F)F)Cl)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)





![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)





![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

